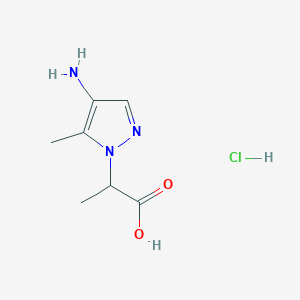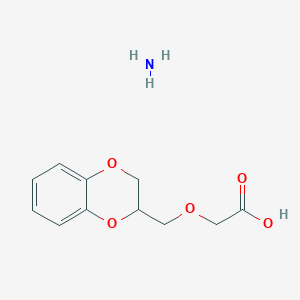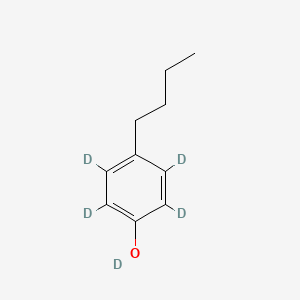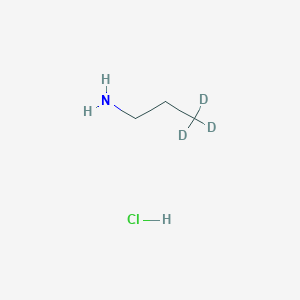![molecular formula C15H28N2O2 B1380703 tert-Butyl [3,4'-bipiperidine]-1'-carboxylate CAS No. 1250996-09-8](/img/structure/B1380703.png)
tert-Butyl [3,4'-bipiperidine]-1'-carboxylate
Vue d'ensemble
Description
tert-Butyl [3,4’-bipiperidine]-1’-carboxylate is an organic compound that features a tert-butyl ester group attached to a bipiperidine framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3,4’-bipiperidine]-1’-carboxylate typically involves the reaction of 3,4’-bipiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
[ \text{3,4’-bipiperidine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-Butyl [3,4’-bipiperidine]-1’-carboxylate} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of tert-Butyl [3,4’-bipiperidine]-1’-carboxylate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [3,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or further to tert-butyl hydroperoxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Hydrolysis of the ester group can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide
Reduction: 3,4’-bipiperidine-1’-methanol
Substitution: 3,4’-bipiperidine-1’-carboxylic acid
Applications De Recherche Scientifique
tert-Butyl [3,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl [3,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl [3,4’-bipiperidine]-1’-carboxylate
- tert-Butyl [3,4’-bipiperidine]-2’-carboxylate
- tert-Butyl [3,4’-bipiperidine]-3’-carboxylate
Uniqueness
tert-Butyl [3,4’-bipiperidine]-1’-carboxylate is unique due to its specific substitution pattern on the bipiperidine ring, which can influence its reactivity and interaction with biological targets. The presence of the tert-butyl ester group also provides steric hindrance, which can affect the compound’s stability and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
tert-butyl 4-piperidin-3-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)13-5-4-8-16-11-13/h12-13,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCONZSJOQNGGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


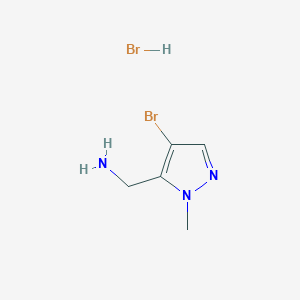
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)
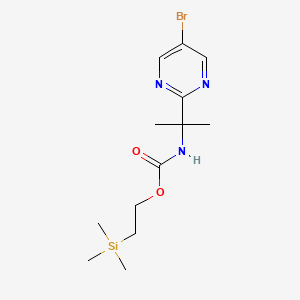
![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)
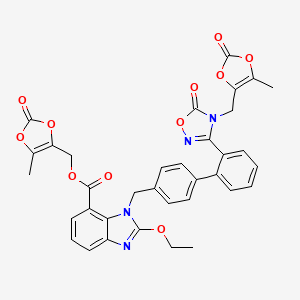
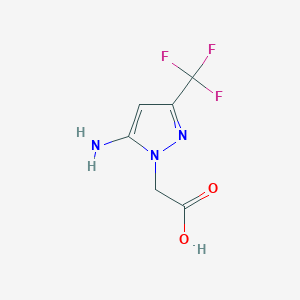
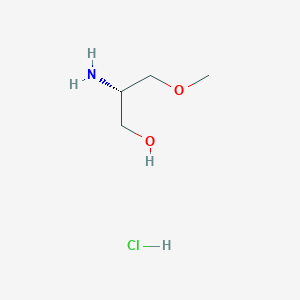
![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)
